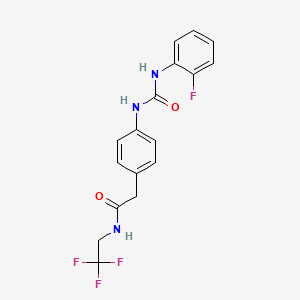

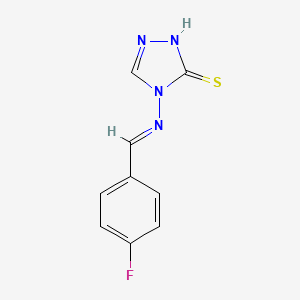

![molecular formula C23H17F3N2S B2722247 4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazole CAS No. 339277-11-1](/img/structure/B2722247.png)

4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazole” is a chemical compound with the molecular formula C23H17F3N2S . It has an average mass of 410.455 Da and a monoisotopic mass of 410.106445 Da .

Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Applications De Recherche Scientifique

Novel Synthetic Methodologies

Researchers have developed innovative synthetic routes to create imidazole derivatives, including those structurally related to "4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazole". For instance, the "β–Cyclodextrin–Propyl Sulfonic Acid Catalysed One-Pot Synthesis" presents a solvent-free method using β-cyclodextrin-propyl sulfonic acid as a catalyst, highlighting an efficient approach to synthesizing tetrasubstituted imidazoles with potential local anesthetic effects (Yan Ran, Ming Li, & Zongren Zhang, 2015). Similarly, the "Design of ionic liquid 1,3-disulfonic acid imidazolium hydrogen sulfate as a dual-catalyst" showcases an innovative ionic liquid catalyst for the multi-component synthesis of tetrasubstituted imidazoles, demonstrating the utility of ionic liquids in organic synthesis (M. Zolfigol et al., 2013).

Biological Activities

The exploration of biological activities is a significant area of research for imidazole derivatives. The "CAN catalyzed one-pot synthesis and docking study" reveals the antifungal potential of novel substituted imidazole coupled 1,2,4-triazole-5-carboxylic acids, highlighting their effectiveness against Candida albicans and suggesting a pathway for developing new antifungal agents (A. P. Nikalje et al., 2015). This indicates the therapeutic potential of imidazole derivatives in addressing fungal infections.

Advanced Materials

Imidazole derivatives have been utilized in the creation of advanced materials, such as in the "Synthesis of soluble and thermally stable polyimides". This research introduces polyimides derived from unsymmetrical diamine containing the triaryl imidazole pendent group, showcasing their excellent solubility and thermal stability, which could be advantageous for high-performance polymer applications (M. Ghaemy & R. Alizadeh, 2009). Such materials are promising for various industrial applications, including coatings, films, and composites, due to their unique chemical and physical properties.

Mécanisme D'action

Target of Action

The primary target of the compound 4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazole is the enzyme α-glucosidase . This enzyme is a carbohydrate-hydrolyzing enzyme that catalyzes the cleavage of poly- and disaccharides to glucose .

Mode of Action

The compound this compound interacts with α-glucosidase by inhibiting its activity . This interaction results in a decrease in the postprandial blood glucose level . The compound forms a hydrogen bond with Thr307 and a π-anion with Glu304 .

Biochemical Pathways

The inhibition of α-glucosidase by this compound affects the carbohydrate digestion pathway . This results in a decrease in the breakdown of poly- and disaccharides to glucose, thereby reducing the postprandial blood glucose level .

Pharmacokinetics

Imidazole derivatives are generally known for their broad range of chemical and biological properties, which make them important synthons in the development of new drugs .

Result of Action

The molecular effect of the action of this compound is the inhibition of α-glucosidase, leading to a decrease in the breakdown of poly- and disaccharides to glucose . This results in a decrease in the postprandial blood glucose level .

Propriétés

IUPAC Name |

4,5-diphenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17F3N2S/c24-23(25,26)19-13-7-8-16(14-19)15-29-22-27-20(17-9-3-1-4-10-17)21(28-22)18-11-5-2-6-12-18/h1-14H,15H2,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBNRSMMWWWQPMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)SCC3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-[[2-(2,4-dichlorophenoxy)acetyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2722164.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2722165.png)

![N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2722177.png)

![4-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzaldehyde](/img/structure/B2722178.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2722182.png)

![3,5-dichloro-N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2722184.png)